REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[C:7]([C:10]1[CH:11]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=2)[C:12]([C:19]([O:21][CH3:22])=[O:20])=[C:13]([C:17]#[N:18])[NH:14][C:15]=1[CH3:16])([OH:9])=[O:8].[CH:32](O)([CH3:34])[CH3:33].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:17]([C:13]1[NH:14][C:15]([CH3:16])=[C:10]([C:7]([O:9][CH:32]([CH3:34])[CH3:33])=[O:8])[CH:11]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([N+:29]([O-:31])=[O:30])[CH:24]=2)[C:12]=1[C:19]([O:21][CH3:22])=[O:20])#[N:18] |f:3.4.5|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
(+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C(C(=C(NC1C)C#N)C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After being stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for an hour
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (75 g)
|
Type
|
ADDITION
|
Details
|
a mixture of benzene and ethyl acetate (10:1) as an eluent
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |